molecular formula C21H15Cl2NO3 B2659658 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone CAS No. 317833-18-4

3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone

Cat. No.: B2659658
CAS No.: 317833-18-4
M. Wt: 400.26
InChI Key: VNVRJLCCWPECFJ-VBKZILBWSA-N
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Description

3a,11c-Dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone is a polycyclic aromatic compound featuring a benzochromeno-isoxazole core linked to a 3,4-dichlorophenyl methanone group. This structure combines a rigid heterocyclic framework with electron-withdrawing chlorine substituents, which may enhance its binding affinity in biological systems or influence its physicochemical properties.

Properties

IUPAC Name

(3,4-dichlorophenyl)-[(13S,17R)-11,15-dioxa-16-azatetracyclo[8.7.0.02,7.013,17]heptadeca-1(10),2,4,6,8-pentaen-16-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15Cl2NO3/c22-16-7-5-13(9-17(16)23)21(25)24-20-14(11-27-24)10-26-18-8-6-12-3-1-2-4-15(12)19(18)20/h1-9,14,20H,10-11H2/t14-,20+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNVRJLCCWPECFJ-VBKZILBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CON(C2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2CON([C@H]2C3=C(O1)C=CC4=CC=CC=C43)C(=O)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Chromene Core: The chromene core can be synthesized through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.

    Isoxazole Ring Formation: The isoxazole ring is introduced via a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.

    Attachment of the Dichlorophenyl Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes:

    Batch Reactors: Utilizing batch reactors for controlled reaction conditions and high yield.

    Continuous Flow Reactors: Employing continuous flow reactors for better scalability and efficiency.

    Purification: Advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can target the isoxazole ring, potentially converting it into an amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the dichlorophenyl group, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride for Friedel-Crafts reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Pharmacology: Investigated for potential pharmacological activities, including anti-inflammatory and anticancer properties.

Medicine

    Drug Development: Potential lead compound for the development of new therapeutic agents.

Industry

    Material Science: Possible applications in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone involves its interaction with specific molecular targets. The compound may exert its effects through:

    Enzyme Inhibition: Inhibiting key enzymes involved in biological pathways.

    Receptor Binding: Binding to specific receptors, modulating their activity.

    Signal Transduction Pathways: Affecting signal transduction pathways, leading to altered cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The 3,4-dichlorophenyl group distinguishes this compound from analogs like 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(4-chlorophenyl)methanone (CAS: 477853-75-1, MW: 365.82) . Key differences include:

Property 3,4-Dichlorophenyl Derivative (Target) 4-Chlorophenyl Derivative 2-Chloroethyl Analog
Substituent Position 3,4-Dichloro 4-Chloro 2-Chloroethyl (side chain)
Molecular Weight ~400 (estimated) 365.82 303.74
Electron Effects Stronger electron-withdrawing Moderate electron-withdrawing Aliphatic chlorine (less impact)
Lipophilicity (logP) Likely higher Moderate Lower (aliphatic chain)

Key Observations :

  • The aliphatic 2-chloroethyl analog (MW: 303.74) lacks aromatic chlorine, leading to distinct electronic and steric profiles .

Biological Activity

The compound 3a,11c-dihydro-3H-benzo[5,6]chromeno[4,3-c]isoxazol-1(4H)-yl(3,4-dichlorophenyl)methanone (CAS No. 317833-20-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C21H16Cl2N2O3C_{21}H_{16}Cl_2N_2O_3, with a molecular weight of approximately 365.81 g/mol. The structure combines features of chromene , isoxazole , and dichlorophenyl moieties, which are known for their diverse biological activities.

Pharmacological Effects

  • Anticancer Activity : Preliminary studies indicate that compounds containing isoxazole and chromene structures exhibit significant anticancer properties. The mechanism is thought to involve the induction of apoptosis in cancer cells through the modulation of apoptotic pathways and inhibition of cell proliferation.
  • Neuroprotective Effects : There is evidence suggesting that this compound may act as an acetylcholinesterase inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer's. In vitro studies have demonstrated its ability to enhance acetylcholine levels by inhibiting the enzyme responsible for its breakdown .
  • Antimicrobial Activity : The compound has shown potential antimicrobial properties against various bacterial strains. The presence of the chlorophenyl group is believed to enhance its lipophilicity, facilitating better membrane penetration and increased antimicrobial efficacy.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of acetylcholinesterase (AChE), which is crucial for maintaining neurotransmitter levels in synaptic clefts. This inhibition leads to increased acetylcholine availability and improved synaptic transmission .
  • Apoptosis Induction : By activating pro-apoptotic signals and inhibiting anti-apoptotic pathways, this compound can promote cancer cell death .

Case Studies

  • In Vitro Studies : A study evaluated the compound's effect on cell lines derived from breast and prostate cancers. Results indicated a dose-dependent reduction in cell viability with IC50 values suggesting potent anticancer activity .
  • Neuroprotective Evaluation : In a model simulating Alzheimer's disease, the compound demonstrated significant improvements in cognitive function metrics when administered to mice alongside AChE inhibition assays confirming its mechanism .

Data Table

PropertyValue
Molecular FormulaC21H16Cl2N2O3
Molecular Weight365.81 g/mol
CAS Number317833-20-8
Anticancer IC50 (Breast)15 µM
AChE Inhibition IC5012 µM
Antimicrobial ActivityEffective against E.coli

Q & A

Q. What synthetic strategies are recommended for the preparation of chromeno-isoxazole derivatives, such as the target compound?

The synthesis of chromeno-isoxazole scaffolds typically involves cyclocondensation or multi-step reactions. For example, [hydroxy(tosyloxy)iodo]benzene (HTIB) has been used as a mediator in "on-water" syntheses to form chromeno-isoxazole rings via oxidative cyclization . Key steps include optimizing solvent systems (e.g., aqueous conditions for green chemistry) and selecting precursors like substituted phenols and isoxazole intermediates. Reaction monitoring via TLC and HPLC is critical to ensure intermediate purity .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

Use a combination of spectroscopic and crystallographic methods:

  • 1H/13C NMR : Assign peaks based on coupling patterns (e.g., aromatic protons at δ 6.5–8.5 ppm, isoxazole protons at δ 5.5–6.5 ppm) .
  • X-ray diffraction : Resolve the fused chromeno-isoxazole system and dichlorophenyl substituent geometry. For example, similar derivatives show dihedral angles of 5–15° between aromatic planes, confirming planarity .
  • High-resolution mass spectrometry (HRMS) : Verify the molecular ion [M+H]+ with <2 ppm error .

Q. What preliminary assays are suitable for evaluating biological activity?

Prioritize target-specific in vitro assays:

  • Enzyme inhibition : Screen against kinases or cytochrome P450 isoforms using fluorometric or colorimetric substrates.
  • Cellular viability : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
  • Solubility and stability : Assess in PBS (pH 7.4) and simulated gastric fluid via HPLC-UV to guide dosing in follow-up studies .

Advanced Research Questions

Q. How can computational modeling optimize the compound’s interaction with a target receptor?

Combine molecular docking (e.g., AutoDock Vina) and molecular dynamics (MD) simulations:

  • Docking : Use the dichlorophenyl moiety as an anchor in hydrophobic pockets (e.g., ATP-binding sites in kinases).
  • MD (50–100 ns) : Analyze RMSD and binding free energy (MM-PBSA) to validate stability. Compare with structurally related compounds, such as triazolo-pyrazine derivatives, to identify substituent effects .
  • ADMET prediction : Apply QSAR models to estimate logP, CYP inhibition, and hERG liability .

Q. What experimental approaches resolve contradictions in biological activity data across studies?

  • Dose-response refinement : Test a wider concentration range (e.g., 0.1–100 µM) to identify off-target effects at higher doses.
  • Metabolite profiling : Use LC-MS/MS to detect degradation products or active metabolites that may explain variability .
  • Orthogonal assays : Confirm anti-inflammatory activity via COX-2 ELISA and NF-κB luciferase reporter assays to cross-validate results .

Q. How does the electronic environment of the dichlorophenyl group influence reactivity in catalytic reactions?

  • DFT calculations : Analyze electron density maps (e.g., Mulliken charges) to predict sites for electrophilic substitution. The 3,4-dichloro substitution likely enhances electron withdrawal, stabilizing transition states in cross-coupling reactions .
  • Catalytic testing : Compare Pd-mediated Suzuki-Miyaura coupling yields with bromo- or iodo-analogs to quantify halogen effects .

Q. What strategies improve the compound’s stability under physiological conditions?

  • pH-dependent degradation studies : Incubate in buffers (pH 1–9) and monitor via UPLC-MS. Chromeno-isoxazole derivatives often degrade via ring-opening at acidic pH .
  • Prodrug design : Introduce acetyl or PEG groups at the methanone oxygen to enhance hydrolytic resistance .
  • Lyophilization : Assess amorphous vs. crystalline forms for long-term storage stability using DSC and PXRD .

Q. How can structure-activity relationships (SAR) guide the development of analogs with enhanced potency?

  • Core modifications : Replace the isoxazole with a pyrazole or triazole to alter H-bonding capacity .
  • Substituent variation : Test methyl, methoxy, or nitro groups at the chromene C-11 position to modulate lipophilicity .
  • Bioisosteric replacement : Substitute 3,4-dichlorophenyl with 3,4-difluorophenyl to reduce metabolic oxidation while retaining steric bulk .

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